molecular formula C11H11BrO2 B1596233 Ethyl 3-(3-bromophenyl)acrylate CAS No. 59114-88-4

Ethyl 3-(3-bromophenyl)acrylate

Cat. No. B1596233
CAS RN: 59114-88-4
M. Wt: 255.11 g/mol
InChI Key: MSSAFCYKWMNVMZ-UHFFFAOYSA-N
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Description



  • CAS Number : 24398-80-9

  • Molecular Formula : C<sub>11</sub>H<sub>11</sub>BrO<sub>2</sub>

  • Molecular Weight : 255.11 g/mol

  • Physical Form : Solid

  • Storage Temperature : Sealed in dry conditions at 2-8°C

  • Purity : 95%

  • Country of Origin : China





  • Synthesis Analysis



    • Synthesis Route : One method involves the reaction of 3-bromobenzaldehyde with trimethylsilylketene ethyl trimethylsilyl acetal (mixture of isomers).





  • Molecular Structure Analysis



    • The molecular structure consists of an acrylate group attached to a 3-bromophenyl ring.





  • Chemical Reactions Analysis



    • Ethyl 3-(3-bromophenyl)acrylate can participate in various reactions, including nucleophilic additions and substitution reactions.





  • Physical And Chemical Properties Analysis



    • Melting Point : Approximately 37°C (in ethanol)

    • Boiling Point : Predicted to be around 325.1°C

    • Density : Predicted density of 1.393 g/cm³




  • Scientific Research Applications

    Catalytic Applications

    Ethyl 3-(3-bromophenyl)acrylate has been studied for its potential in catalytic applications. Kelkar et al. (1994) explored the vinylation of bromobiphenyls using nickel catalysts, where ethyl 3-(3-bromophenyl)acrylate was used as a reactant. They discovered that ethyl 4-(4′-hydroxyphenyl)cinnamate could be formed with high selectivity, showcasing the usefulness of this compound in catalytic processes (Kelkar et al., 1994).

    Synthetic Chemistry

    In the field of synthetic chemistry, ethyl 3-(3-bromophenyl)acrylate has been used as a building block for various organic compounds. Pandolfi et al. (2019) demonstrated its role in the selective deprotonation of β-bromopropionanilides, leading to the formation of either β-lactams or acrylanilides. This study highlighted the versatility of ethyl 3-(3-bromophenyl)acrylate in synthesizing biologically active molecules (Pandolfi et al., 2019).

    Polymer Manufacturing

    Ethyl 3-(3-bromophenyl)acrylate's utility extends to polymer manufacturing. Xu et al. (2015) developed a novel process for synthesizing various acrylates, including ethyl 3-(3-bromophenyl)acrylate derivatives. These compounds were used as intermediates in the production of kinase inhibitors, demonstrating the compound's significance in the synthesis of complex organic molecules (Xu et al., 2015).

    Green Chemistry

    Ethyl 3-(3-bromophenyl)acrylate is also a subject of interest in green chemistry. Meddad et al. (2001) explored its use in eco-friendly transamination and aza-annulation reactions, leading to the solvent-free synthesis of new acrylates and pyrazolones under microwave irradiations. This highlights the compound's potential in developing environmentally sustainable chemical processes (Meddad et al., 2001).

    Safety And Hazards



    • Hazard Statements : May cause skin and eye irritation, respiratory irritation, and allergic skin reactions. Suspected of causing cancer.

    • Precautionary Measures : Handle with care, use personal protective equipment, and avoid inhalation and skin contact.




  • Future Directions



    • Further research could explore its applications in organic synthesis, drug development, or materials science.




    For more detailed information, you can refer to the MSDS. If you need additional papers or have specific questions, feel free to ask! 🌟


    properties

    IUPAC Name

    ethyl (E)-3-(3-bromophenyl)prop-2-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H11BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MSSAFCYKWMNVMZ-VOTSOKGWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C=CC1=CC(=CC=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCOC(=O)/C=C/C1=CC(=CC=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H11BrO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    255.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Ethyl 3-(3-bromophenyl)acrylate

    Synthesis routes and methods

    Procedure details

    Under a nitrogen atmosphere, a stirred solution of 10.1 grams (0.045 mole) of 3-bromocinnamic acid and 40 drops of concentrated sulfuric acid in 75 mL of ethanol was heated at reflux for about 19 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual oil. The oil was dissolved in methylene chloride, and the solution was washed with 50 mL of water and then with 50 mL of an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding about 11.4 grams of ethyl 3-(3-bromophenyl)-2-propenoate. The NMR spectrum was consistent with the proposed structure.
    Quantity
    10.1 g
    Type
    reactant
    Reaction Step One
    Quantity
    75 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    catalyst
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 6
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    Citations

    For This Compound
    6
    Citations
    PW Jurutka, I Kaneko, J Yang, JS Bhogal… - Journal of medicinal …, 2013 - ACS Publications
    Three unreported analogues of 4-[1-(3,5,5,8,8-pentamethyl-5-6-7-8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (1), otherwise known as bexarotene, as well as four novel analogues of (…
    Number of citations: 31 pubs.acs.org
    W Ding, J Hu, H Jin, X Yu, S Wang - Synthesis, 2018 - thieme-connect.com
    A general method for the synthesis of α,β-unsaturated esters, ketones, and nitriles is successfully achieved by a one-pot copper-catalyzed oxidation with O 2 in air as oxidant. The …
    Number of citations: 10 www.thieme-connect.com
    K Nishikawa, H Fukuda, M Abe, K Nakanishi… - Phytochemistry, 2013 - Elsevier
    O-cis-Cinnamoyl-β-d-glucopyranose is one of the most potent allelochemicals that has been isolated from Spiraea thunbergii Sieb by Hiradate et al. It derives its strong inhibitory activity …
    Number of citations: 24 www.sciencedirect.com
    K Rajkumari, B Lama… - Turkish Journal of …, 2019 - journals.tubitak.gov.tr
    We report a novel microwave-assisted two-step, one-pot protocol for the synthesis of olefins (alkenes) via Wittig reaction. The reaction was carried out under solvent-free conditions …
    Number of citations: 3 journals.tubitak.gov.tr
    AH Cummings - 2014 - mospace.umsystem.edu
    Exo-affinity labeling agents are compounds that achieve selectivity by modifying non-catalytic residues in a protein. They have been utilized as tools in molecular biology and to make …
    Number of citations: 0 mospace.umsystem.edu
    S Rommel, C Belger, JM Begouin, B Plietker - ChemCatChem, 2015 - Wiley Online Library
    Iron hydride complexes of the general formula P 2 Fe(NO)CO)H are highly active catalysts for the hydrosilylation of aldehydes or ketones and phosphine oxides. Depending on the …

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